molecular formula C18H25N7 B12222791 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12222791
M. Wt: 339.4 g/mol
InChI Key: ADAQWVPLKZWIID-UHFFFAOYSA-N
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Description

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine ring system substituted with piperazine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperazine to form an intermediate, which is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and scalability. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of pyrimidine, piperazine, and pyrrolidine groups, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C18H25N7

Molecular Weight

339.4 g/mol

IUPAC Name

4,6-dimethyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H25N7/c1-14-11-15(2)22-18(21-14)25-9-7-24(8-10-25)17-12-16(19-13-20-17)23-5-3-4-6-23/h11-13H,3-10H2,1-2H3

InChI Key

ADAQWVPLKZWIID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4)C

Origin of Product

United States

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